molecular formula C11H7BrN2O B2689541 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile CAS No. 67643-41-8

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile

Cat. No. B2689541
CAS RN: 67643-41-8
M. Wt: 263.094
InChI Key: OZUKMNIJUXVVKR-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile (6-BHMC) is a small molecule that has been used in a variety of scientific research applications. It is an important tool for organic synthesis, and has been used in the study of biochemical and physiological effects. This article will provide an overview of 6-BHMC, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Photoinduced Proton Transfer

One notable application involves photoinduced proton transfer (PT) dynamics, where compounds related to 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile, such as 6-hydroxyquinolinium and its derivatives, have been studied for their ability to undergo ultrafast PT to solvents like water and alcohols. This process is instrumental in understanding solvent dynamics and photochemical reactions, highlighting the compound's relevance in studying photochemical processes and solvation dynamics (Pérez-Lustres et al., 2007).

Catalysis and Chemical Synthesis

Another significant application is observed in catalysis and chemical synthesis, where derivatives of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile serve as intermediates or catalysts. For instance, cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol involves related quinoline derivatives, showcasing their utility in facilitating complex organic reactions and producing industrially relevant compounds (Matsuda, 1973).

Optoelectronic and Nonlinear Optical Properties

Research into the optoelectronic and nonlinear optical properties of hydroquinoline derivatives, including those structurally akin to 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile, reveals their potential in developing multifunctional materials for electronic and photonic applications. These studies involve investigating structural, electronic, and optical characteristics to assess their suitability for applications such as light-emitting devices and charge transport materials (Irfan et al., 2020).

Synthesis of Complex Molecules

Derivatives of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile are also pivotal in the synthesis of complex molecules, such as lamellarin U and G trimethyl ether, through alkylation and deprotonation strategies. This underscores the role of quinoline derivatives in synthesizing biologically active compounds and natural products, offering pathways to novel drugs and therapeutic agents (Liermann & Opatz, 2008).

properties

IUPAC Name

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c1-6-2-8(12)3-9-10(6)14-5-7(4-13)11(9)15/h2-3,5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUKMNIJUXVVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C(C2=O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile

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